molecular formula C11H12O4 B1610584 Dimethyl 3-methylphthalate CAS No. 21483-46-5

Dimethyl 3-methylphthalate

Cat. No.: B1610584
CAS No.: 21483-46-5
M. Wt: 208.21 g/mol
InChI Key: CSYOORDPNRFQTI-UHFFFAOYSA-N
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Description

Dimethyl 3-methylphthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phthalic acid, where the phthalic acid is esterified with methanol, and a methyl group is attached to the third carbon of the benzene ring. This compound is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water .

Mechanism of Action

Target of Action

Similar compounds like dimethyl fumarate have been shown to interact with the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

Both Dimethyl 3-methylphthalate and MMF are believed to up-regulate the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway for similar compounds like Dimethyl fumarate has been proposed to involve a decreased number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS .

Pharmacokinetics

Similar compounds like dimethyl fumarate are mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine after oral intake .

Result of Action

Similar compounds like dimethyl fumarate have been shown to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Environmental contamination by phthalates, inclusive of this compound, has been a pressing issue for human and marine health. It is readily released to the environment and could potentially pose harmful risks of exposure on humans. Additionally, pollution of this compound into the environment could also be harmful to micro-organisms and aquatic animals .

Biochemical Analysis

Biochemical Properties

Dimethyl 3-methylphthalate interacts with various enzymes and proteins in biochemical reactions . For instance, a basidiomycetous yeast, Trichosporon DMI-5-1, has been found to degrade this compound into respective monomethyl phthalate or phthalic acid . The enzymes involved in this process are highly substrate-specific .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and varied. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and varied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-methylphthalate can be synthesized through the esterification of 3-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation at the end of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors where phthalic anhydride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, resulting in the pure ester .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methylphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 3-methylphthalate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dimethyl 3-methylphthalate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological interactions. This structural difference can affect its solubility, permeability, and metabolic pathways compared to other phthalate esters .

Properties

IUPAC Name

dimethyl 3-methylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOORDPNRFQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334438
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-46-5
Record name Dimethyl 3-methylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 3-METHYLPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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